
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 5-AP-T, is an organic compound derived from pyrazole and triazole. It is a member of the pyrazolotriazole family, which has been studied for its potential applications in pharmaceuticals, agrochemicals, and other areas. In
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : A number of studies focus on the synthesis of related compounds. For instance, Nayak and Poojary (2019) describe the synthesis of a related compound using ethanol and acetic acid, with insights into its potential inhibitory action through docking studies with human prostaglandin reductase (Nayak & Poojary, 2019).
Chemical Modification and Analysis : Al‐Azmi and Mahmoud (2020) discuss the successful synthesis of novel derivatives characterized by spectroscopic analyses, highlighting their use as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Biological and Pharmacological Activities
Antimicrobial Properties : Research has shown that certain derivatives exhibit significant antimicrobial properties. This is evident in the work of Al‐Azmi and Mahmoud (2020), who evaluated the synthesized compounds as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Analgesic and Antioxidant Activities : Karrouchi et al. (2016) synthesized Schiff bases of related compounds and found them to have notable analgesic and antioxidant properties (Karrouchi et al., 2016).
Structural and Molecular Studies
Molecular Docking Studies : Studies like those conducted by Nayak and Poojary (2019) involve molecular docking to understand the binding interactions of the synthesized compounds, providing insights into their potential inhibitory action (Nayak & Poojary, 2019).
X-ray Analysis and Spectroscopy : The research also includes the use of X-ray analysis and various spectroscopy techniques to confirm the structures of the synthesized compounds, as seen in the work of Al‐Azmi and Mahmoud (2020) (Al‐Azmi & Mahmoud, 2020).
Propriétés
IUPAC Name |
3-(5-amino-1-phenylpyrazol-4-yl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-9-8(10-14-11(18)16-15-10)6-13-17(9)7-4-2-1-3-5-7/h1-6H,12H2,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPTVTSKVAEQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)
![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)
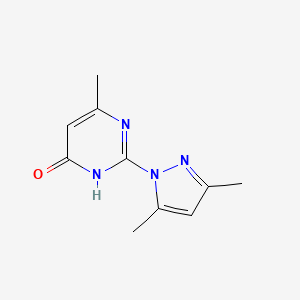

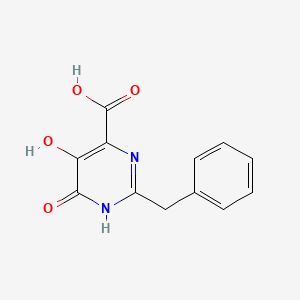

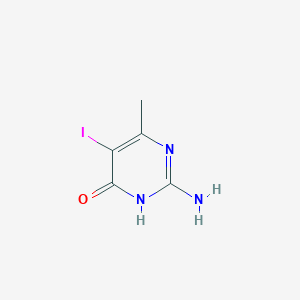
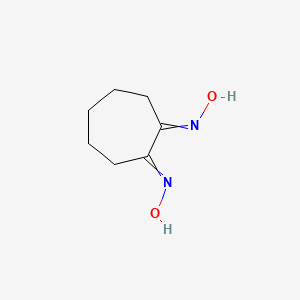
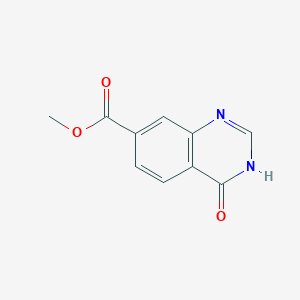
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)
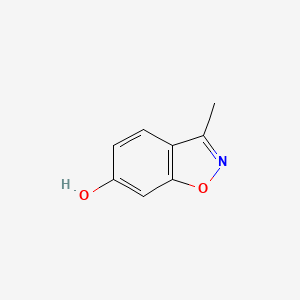
![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)